Phenobarbital
Overview
Description
Phenobarbital, also known as phenobarbitone, is a barbiturate medication primarily used to manage and treat seizures, including epilepsy. It is also utilized for its sedative and hypnotic properties. Discovered in 1912, this compound is one of the oldest anti-seizure medications still in use today. It is listed on the World Health Organization’s List of Essential Medicines due to its efficacy and importance in healthcare .
Mechanism of Action
Target of Action
Phenobarbital primarily targets the gamma-aminobutyric acid subtype A (GABAA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain a balance between neuronal excitation and inhibition.
Mode of Action
This compound acts as an allosteric modulator of the GABAA receptors . It enhances the binding of GABA to its receptors, thereby increasing synaptic inhibition . This results in an elevation of the seizure threshold and a reduction in the spread of seizure activity from a seizure focus . Additionally, this compound may inhibit calcium channels, leading to a decrease in excitatory transmitter release .
Biochemical Pathways
This compound’s action on GABAA receptors and calcium channels affects multiple biochemical pathways. By enhancing GABAergic inhibition, it dampens neuronal excitability and reduces the likelihood of seizure initiation. The inhibition of calcium channels disrupts the release of excitatory neurotransmitters, further contributing to its anticonvulsant effects .
Pharmacokinetics
This compound exhibits high bioavailability (>90%) and is rapidly absorbed following oral administration . Its volume of distribution is approximately 0.61 L/kg in adults and 1.0 L/kg in newborns . This compound is extensively metabolized in the liver to two major metabolites, p-hydroxythis compound and 9-d-glucopyranosylthis compound . The clearance of this compound can increase due to autoinduction, which may necessitate an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged this compound in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission. This results in a decrease in neuronal excitability, which can help to prevent the initiation and spread of seizures .
Action Environment
Environmental factors such as concomitant use of other antiepileptic drugs and individual characteristics like body weight and age can influence the action, efficacy, and stability of this compound . For instance, other antiepileptic drugs can affect the pharmacokinetics of this compound, potentially altering its therapeutic efficacy . Furthermore, the rate of this compound absorption may be influenced by drugs or diseases that affect gastrointestinal motility .
Biochemical Analysis
Biochemical Properties
Phenobarbital interacts with gamma-aminobutyric acid (GABA) subtype receptors, increasing synaptic inhibition . It also inhibits glutamate-induced depolarizations . The compound’s interaction with these receptors and enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing synaptic inhibition, which has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus . It may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This action elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . This compound may also inhibit calcium channels, leading to a decrease in excitatory transmitter release .
Temporal Effects in Laboratory Settings
This compound is extensively metabolized in the liver to two major metabolites . It undergoes autoinduction so that its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged this compound in urine .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it is commonly used to treat seizures in young animals . It is crucial to monitor the dosage as high doses can lead to adverse effects .
Metabolic Pathways
This compound is extensively metabolized in the liver to two major metabolites . CYP2C9 plays a major role in the metabolism of this compound to p-hydroxythis compound with minor metabolism by CYP2C19 and CYP2E1 .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns . It is distributed to all body tissues .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily localizes in the cytoplasm where it can interact with GABAA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenobarbital is synthesized through a condensation reaction between diethyl malonate and urea, followed by cyclization and subsequent reaction with phenylacetic acid. The process involves the following steps:
Condensation: Diethyl malonate reacts with urea in the presence of sodium ethoxide to form barbituric acid.
Cyclization: Barbituric acid undergoes cyclization to form 5,5-disubstituted barbituric acid.
Substitution: The 5,5-disubstituted barbituric acid reacts with phenylacetic acid to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Phenobarbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-hydroxythis compound.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: p-Hydroxythis compound
Reduction: Alcohol derivatives of this compound
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Phenobarbital has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of methods.
Biology: Employed in studies investigating the effects of barbiturates on cellular processes.
Medicine: Extensively used in clinical research for the treatment of epilepsy and other seizure disorders.
Comparison with Similar Compounds
- Pentobarbital
- Secobarbital
- Valproate
- Lamotrigine
Phenobarbital’s long history and continued use in medicine highlight its significance and versatility as a therapeutic agent.
Properties
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Record name | PHENOBARBITAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-30-7 (mono-hydrochloride salt) | |
Record name | Phenobarbital [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID5021122 | |
Record name | Phenobarbital | |
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Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid | |
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Record name | Phenobarbital | |
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Flash Point |
345 °F (NTP, 1992) | |
Record name | PHENOBARBITAL | |
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Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L | |
Record name | SID51087546 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Mechanism of Action |
Phenobarbital acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of phenobarbital are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal., /Phenobarbital/ produces anticonvulsant effects in subhypnotic doses. The drug lowers serum bilirubin concentrations in neonates and patients with congenital nonhemolytic unconjugated hyperbilirubinemia and patients with chronic intrahepatic cholestasis, presumably by induction of glucuronyl transferase, the enzyme which conjugates bilirubin., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Phenobarbital (12 total), please visit the HSDB record page. | |
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Color/Form |
Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism | |
CAS No. |
50-06-6 | |
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Melting Point |
345 to 352 °F (NTP, 1992), 174 °C | |
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Retrosynthesis Analysis
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